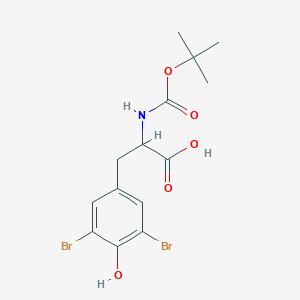

N-Boc-3,5-Dibromo-DL-tyrosine

Description

Contextualization of N-Boc-3,5-Dibromo-DL-tyrosine as a Halogenated Amino Acid Derivative

This compound belongs to the class of halogenated amino acid derivatives. These are compounds where one or more hydrogen atoms on an amino acid molecule have been replaced by halogen atoms, in this case, bromine. The presence of two bromine atoms on the phenolic ring of tyrosine significantly alters its electronic properties and steric profile. ontosight.ai This modification makes it a subject of interest in various research areas, including the study of its potential biological activities. ontosight.ai The structural similarity to the natural amino acid tyrosine allows it to interact with biological systems, such as enzymes and receptors, that recognize tyrosine. ontosight.ai

Halogen-containing compounds have seen a rise in approvals by the FDA, indicating the growing importance of halogenation in medicinal chemistry. mdpi.com The introduction of halogen atoms can influence a molecule's pharmacokinetic profile and binding affinities. mdpi.com

Academic Significance of Protecting Groups in Tyrosine Chemistry

In the realm of multi-step organic synthesis, particularly in peptide synthesis, protecting groups are crucial. wikipedia.org Functional groups that are not intended to react in a particular step must be temporarily blocked or "protected." The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine function of amino acids. wikipedia.orgmdpi.com It is favored for its stability under various reaction conditions and the relative ease of its removal when no longer needed. mdpi.com

The chemistry of protecting groups is especially important in the automated synthesis of peptides, a technique pioneered by Robert Bruce Merrifield. wikipedia.org In the synthesis of peptides containing tyrosine, the phenolic hydroxyl group also requires protection to prevent unwanted side reactions. acs.org The Boc group, in conjunction with other protecting groups for side chains, allows for the precise and controlled assembly of complex peptide chains. wikipedia.orgacademie-sciences.fr The development of efficient protection strategies, like the use of the Boc group for the amino function, is a cornerstone of modern peptide chemistry. mdpi.com

Historical Development and Evolution of Brominated Tyrosine Research in Synthetic Chemistry

The study of brominated tyrosines has a long history, with early research dating back to the early 20th century focusing on the synthesis of compounds like 3-bromotyrosine. acs.org Over the decades, interest in these compounds has grown, driven by the discovery of a diverse array of brominated tyrosine alkaloids from marine organisms, particularly sponges of the order Verongiida. uea.ac.ukacs.org These natural products exhibit a wide range of biological activities, including cytotoxic, antifungal, antibacterial, and antiviral properties, which has spurred further investigation into their synthesis and potential therapeutic applications. uea.ac.uk

The development of synthetic methods to create these complex natural products and their analogs has been a significant focus of research. researchgate.net This has led to the creation of various brominated tyrosine derivatives as building blocks for these synthetic endeavors. The synthesis of peptides containing 3,5-dibromo-L-tyrosine was explored as early as the 1970s to create analogs of hormones like oxytocin (B344502) with potent inhibitory effects. More recent research has focused on developing efficient and direct methods for the synthesis of compounds like 3,5-dibromo-O-methyl-L-tyrosine. researchgate.net This ongoing evolution in synthetic methodology continues to expand the toolkit available to chemists for creating novel molecules based on the brominated tyrosine scaffold.

Overview of this compound's Foundational Role in Complex Molecular Synthesis

This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the fields of peptide synthesis and drug discovery. chemimpex.com Its unique structure, featuring two bromine atoms, enhances its reactivity and allows for the introduction of diverse functional groups into peptide chains. chemimpex.com This makes it an invaluable tool for creating modified peptides with enhanced stability and bioactivity. chemimpex.com

The compound's utility extends to the development of novel therapeutics, where the modification of peptide sequences can lead to improved biological activity and selectivity. chemimpex.com It is also employed in bioconjugation processes and in the creation of fluorescent probes for biological imaging. chemimpex.com The ability to incorporate this and other unnatural amino acids into peptides and small molecules is of great interest to medicinal chemists for developing new therapeutic agents. nih.gov The presence of the Boc protecting group facilitates its use in standard peptide synthesis protocols, allowing for its incorporation into complex peptide sequences. scielo.br

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592771 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349535-07-5 | |

| Record name | 3,5-Dibromo-N-[(1,1-dimethylethoxy)carbonyl]tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349535-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of N Boc 3,5 Dibromo Dl Tyrosine

Transformations Involving the Brominated Aromatic Moiety

The two bromine atoms on the phenolic ring of N-Boc-3,5-dibromo-DL-tyrosine serve as key handles for introducing molecular diversity through various metal-catalyzed and nucleophilic substitution reactions.

The bromine atoms on the aromatic ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions allow for the introduction of a wide array of substituents onto the tyrosine side chain, significantly expanding its structural and functional diversity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibrominated tyrosine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to form biaryl structures. The reactivity of the bromine atoms can be controlled to achieve either mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents. For instance, selective mono-arylation can often be achieved under milder conditions or with a limited amount of the boronic acid.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromides of the tyrosine derivative and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes, which are important precursors for various heterocyclic compounds and can be found in many natural products and pharmaceuticals. wikipedia.org The reaction proceeds under mild conditions, making it compatible with the protected amino acid functionality. wikipedia.org

Heck Coupling: While less commonly reported specifically for this compound, the Heck reaction, which couples the aryl halide with an alkene, represents another potential pathway for C-C bond formation. This reaction would introduce a vinyl substituent onto the aromatic ring.

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biaryl-substituted tyrosine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | THF, DMF | Alkynyl-substituted tyrosine |

| Heck | Alkene | Pd(OAc)₂/ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Vinyl-substituted tyrosine |

This table provides generalized conditions. Specific optimizations are often required for individual substrates.

The electron-withdrawing nature of the bromine atoms and the phenolic hydroxyl group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAAr). This allows for the displacement of one or both bromine atoms by various nucleophiles, providing a route to ethers and other derivatives.

A common application is the O-alkylation of the phenolic hydroxyl group, followed by nucleophilic substitution of the bromine atoms. For example, the synthesis of certain marine natural product analogs involves the alkylation of the phenolic oxygen of a protected dibromotyramine derivative, a closely related compound. researchgate.netnih.gov The resulting ether can then influence the reactivity of the bromine atoms in subsequent reactions. The introduction of strong electron-donating groups via nucleophilic substitution can, in turn, facilitate subsequent electrophilic substitution reactions on the modified ring system.

While the dibrominated ring of this compound is generally deactivated towards further electrophilic substitution due to the electron-withdrawing bromine atoms, this reactivity can be altered. Once the bromine atoms are replaced by other functional groups through the cross-coupling or nucleophilic substitution reactions described above, the electronic properties of the aromatic ring change. If electron-donating groups are introduced, the ring becomes more susceptible to electrophilic attack.

For example, if the bromine atoms are replaced by alkyl or alkoxy groups, the resulting modified tyrosine derivative could undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, allowing for further diversification of the aromatic scaffold. The regioselectivity of these reactions would be directed by the newly introduced activating groups.

Functionalization of the Amino and Carboxyl Groups

The N-Boc protecting group and the carboxylic acid function of this compound provide orthogonal handles for a variety of standard peptide and organic chemistry transformations.

This compound is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with unique properties. chemimpex.comontosight.ai The Boc (tert-butoxycarbonyl) group is a widely used acid-labile protecting group for the α-amino group, making it suitable for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. rsc.orgnih.gov

In SPPS, the carboxyl group of this compound is activated and coupled to the free amino group of a resin-bound amino acid or peptide chain. beilstein-journals.org Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency. beilstein-journals.org Uronium/aminium-based reagents like HBTU, HATU, or PyBOP are also frequently employed for their high coupling efficiency. beilstein-journals.orggoogle.com

After the coupling step, the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle. lsu.edu The dibrominated aromatic side chain is generally stable to these conditions, allowing for its incorporation at any desired position within the peptide sequence. The presence of the bulky and lipophilic dibromotyrosine residue can influence the peptide's conformation and its interaction with biological targets.

The following table outlines common coupling reagents used with N-Boc-amino acids in peptide synthesis:

| Coupling Reagent Class | Examples | Activating Agent | Typical Additive |

| Carbodiimides | DCC, DIC | In situ | HOBt, Oxyma |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, PyBOP | In situ | HOBt, HOAt |

This table provides examples of common coupling reagents. The choice of reagent can depend on factors such as the specific amino acids being coupled and the desired reaction conditions.

The carboxylic acid group of this compound can be readily converted into a variety of esters and amides. These transformations are fundamental in organic synthesis and are used to modify the properties of the amino acid or to prepare it for further reactions.

Esterification: The formation of esters, such as methyl or ethyl esters, is typically achieved by reacting this compound with the corresponding alcohol under acidic conditions. A common method involves the use of thionyl chloride in the alcohol as the solvent, which generates the acid catalyst in situ. These ester derivatives can be useful as intermediates in synthesis or as final products with altered solubility and reactivity. For example, the methyl ester of 3,5-dibromo-L-tyrosine is a known synthetic intermediate.

Amidation: The carboxyl group can also be coupled with a primary or secondary amine to form an amide bond. This reaction generally requires the activation of the carboxylic acid, similar to peptide coupling. Reagents like DCC, HBTU, or PyBOP can be used to facilitate this transformation. google.com This allows for the attachment of various amine-containing molecules to the C-terminus of the dibrominated tyrosine, further expanding its synthetic utility.

Deprotection Strategies of the Boc Group and its Impact on Subsequent Reactions

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under acidic conditions. mdpi.comorganic-chemistry.org The deprotection of this compound is a critical step that requires careful consideration to ensure high yields and prevent unwanted side reactions.

Standard methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). mdpi.comnih.gov However, the choice of reagent can be crucial. For instance, in the synthesis of a complex molecule, standard conditions using TFA or HCl in dioxane/methanol failed to yield the desired product, instead causing cleavage of other acid-labile groups like esters. nih.gov Milder and more selective methods have been developed to address these challenges. One such method employs oxalyl chloride in methanol, which can effectively remove the Boc group at room temperature, even in the presence of other acid-sensitive functionalities. nih.gov Another sustainable approach uses a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the reaction medium and the catalyst, allowing for efficient deprotection in short reaction times. mdpi.com

A significant challenge during Boc deprotection is the formation of a tert-butyl cation as a byproduct. peptide.com This reactive electrophile can subsequently alkylate electron-rich residues, particularly the phenolic ring of tyrosine, leading to undesired side products. peptide.com To mitigate this, scavengers such as triisopropylsilane (B1312306) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. peptide.com The selective deprotection of the N-Boc group while other protecting groups remain intact is a key strategy in multi-step synthesis. mdpi.com For example, the N-Boc group of an O-benzyl-tyrosine methyl ester was selectively removed using a choline chloride/p-toluenesulfonic acid DES without affecting the O-benzyl ether protection. mdpi.com

Table 1: Selected Boc-Deprotection Methods and Conditions

| Reagent/System | Conditions | Key Features & Impact | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | Standard, effective method. Can generate tert-butyl cations that may cause side reactions with the tyrosine ring. Scavengers are often required. | peptide.com |

| Hydrogen Chloride (HCl) in Dioxane/Methanol | Varies | Commonly used strong acid condition. Can be incompatible with other acid-labile groups. | nih.gov |

| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Mild conditions, suitable for substrates with multiple or acid-labile functional groups. | nih.gov |

| Choline Chloride/p-Toluenesulfonic Acid (DES) | Varies | Acts as both catalyst and solvent. Offers a green, efficient alternative with short reaction times and high selectivity. | mdpi.com |

| Cerium(III) chloride | Varies | A Lewis acid approach that can offer selectivity, for example, in deprotecting tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |

Intramolecular Cyclization and Ring-Forming Reactions

The dibrominated tyrosine scaffold is a valuable precursor for constructing complex cyclic structures, including those found in bioactive natural products.

Cycloisodityrosine Formation via Phenolic Oxidative Coupling

The formation of a 14-membered cycloisodityrosine ring, which contains a diphenyl ether linkage, is a key structural feature in a class of antitumor bicyclic hexapeptides. nih.gov One of the primary methods to construct this ring system is through an intramolecular phenolic oxidative coupling reaction. nih.govrsc.org This type of reaction involves the coupling of two phenolic moieties through an oxidative process, which can be catalyzed by various reagents. wikipedia.orgnih.gov

In a notable total synthesis, a protected dipeptide containing N-terminal 3,5-dichloro-N-methyl-L-tyrosine and C-terminal 3,5-dibromo-N-methyl-L-tyrosine was treated with thallium(III) nitrate. nih.gov This reagent induced an intramolecular phenolic oxidative coupling to form the diaryl ether bond, yielding a cyclic intermediate that could be further converted into the desired cycloisodityrosine structure. nih.gov While effective, this transformation proceeded in a low yield. nih.gov The development of catalytic and selective methods for such couplings is an ongoing area of research, as controlling the regioselectivity (ortho-ortho, para-para, or ortho-para) is a significant challenge. rsc.orgnih.gov

Synthesis of Tyrosine-Derived Tetrahydroisoquinolines and Related Heterocycles

Tetrahydroisoquinoline (THIQ) is a core scaffold in many alkaloids and pharmacologically active compounds. newswise.com Tyrosine derivatives, including this compound, are excellent precursors for THIQs via the Pictet-Spengler reaction. nih.govresearchgate.net This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. nih.gov

In a relevant synthetic route, N-Boc-tyrosine esters can be converted to tetrahydroisoquinolines in a multi-step process. researchgate.net A key strategy involves the initial bromination of the tyrosine ring to protect the ortho positions relative to the hydroxyl group, thereby directing the cyclization to the desired position. nih.govresearchgate.net For example, O,α-dimethyl-D-tyrosine was first brominated and then subjected to a Pictet-Spengler reaction with formaldehyde (B43269) and hydrobromic acid to construct the tetrahydroisoquinoline ring system. nih.gov The bromine atoms, having served their purpose in directing the reaction, can then be removed in a subsequent step, such as catalytic dehalogenation, to yield the final target compound with high optical purity. researchgate.net

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazinones) from Dibromotyrosine Precursors

The 2(1H)-pyrazinone ring is another important nitrogen-containing heterocycle found in a variety of natural products with interesting biological activities. nih.govsemanticscholar.org Notably, this scaffold is present in bromotyrosine alkaloids such as ma'edamines A and B, which were isolated from the marine sponge Suberea sp. nih.govsemanticscholar.org This establishes a direct link between dibromotyrosine precursors and the biosynthesis of these complex metabolites. researchgate.net

The synthesis of 2(1H)-pyrazinones can be achieved from acyclic building blocks, particularly α-amino acids. nih.govrsc.org A general and widely used method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org Another common approach involves the condensation of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia (B1221849) and subsequent air oxidation to form the aromatic pyrazinone ring. nih.gov These established strategies could be applied to derivatives of this compound to synthetically access pyrazinone-containing structures.

Stereochemical Implications of Derivatization Reactions

The stereochemistry of the α-carbon is a critical aspect of amino acid chemistry. During the derivatization of this compound, the configuration at this chiral center can either be retained or inverted, depending on the reaction mechanism.

Retention or Inversion of Configuration During Transformations

Many reactions are designed to proceed with the retention of configuration , preserving the stereochemical integrity of the starting material. This is crucial for the synthesis of peptides and other chiral molecules where biological activity is dependent on a specific stereoisomer. For example, palladium- and copper-catalyzed Negishi cross-coupling and acylation reactions performed on chiral organozinc reagents derived from L-tyrosine proceeded with full retention of configuration. uni-muenchen.de Similarly, an iridium-catalyzed diacylmethylation of protected tyrosines was noted for its ability to maintain the chiral configuration of the tyrosine motif. rsc.orgrsc.org In the synthesis of tetrahydroisoquinoline derivatives, chiral HPLC analysis indicated that no significant racemization occurred during the coupling and subsequent deprotection steps. nih.gov The preservation of chirality is often a hallmark of well-controlled, modern synthetic methods. unimi.it

Conversely, certain reactions inherently proceed with an inversion of configuration . This is characteristic of classical SN2 (bimolecular nucleophilic substitution) reactions, where the nucleophile attacks from the side opposite to the leaving group. rsc.org The Mitsunobu reaction is a prime example; it typically uses a chiral alcohol as a substrate and results in a product with an inverted stereocenter. rsc.org This reaction involves the activation of a hydroxyl group with reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), followed by nucleophilic attack that induces configuration inversion. rsc.org Similarly, some enzyme-catalyzed reactions, such as those involving tyrosine aminomutase, can proceed with an inversion of configuration at a specific carbon as part of their catalytic mechanism. nih.gov The stereochemical outcome of a reaction is therefore not accidental but is a direct consequence of the reaction pathway. nih.gov

Mentioned Compounds

Epimerization Phenomena and Mitigation Strategies

The stereochemical integrity of amino acids is a critical parameter in peptide synthesis and the development of chiral molecules. In the context of this compound, the potential for epimerization at the α-carbon is a significant consideration during its synthesis, purification, and subsequent derivatization reactions. The "DL" designation in the compound's name indicates that it is a racemic mixture, containing both the D and L enantiomers. However, understanding the factors that can lead to the interconversion of these enantiomers (epimerization) is crucial for controlling the stereochemical outcome of reactions where a specific stereoisomer is desired.

The presence of two bromine atoms on the phenolic ring of the tyrosine moiety is expected to have a notable impact on the propensity for epimerization. Bromine atoms are strongly electron-withdrawing, which can increase the acidity of the α-proton on the chiral carbon. This increased acidity makes the proton more susceptible to abstraction by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in racemization or epimerization. Research on related halogenated and electron-deficient aromatic compounds supports this hypothesis. For instance, studies on other amino acids with electron-withdrawing groups on the aryl side chain have shown an increased tendency for epimerization nih.govnih.gov. Similarly, the presence of a positively charged ammonium (B1175870) group, another strong electron-withdrawing moiety, has been noted to increase the acidity of the α-proton and favor epimerization espol.edu.ec.

Factors Influencing Epimerization

Several factors in a reaction environment can promote the epimerization of this compound. Understanding and controlling these factors is key to mitigating unwanted stereochemical scrambling.

| Factor | Description | Potential Impact on this compound |

| Base | The presence of a base, particularly a strong one, can facilitate the abstraction of the α-proton. The rate of epimerization is often dependent on the concentration and strength of the base. | Highly susceptible due to the electron-withdrawing bromine atoms increasing α-proton acidity. |

| Temperature | Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and epimerization. | Increased risk of epimerization, especially in the presence of a base. |

| Solvent | Polar aprotic solvents can stabilize the carbanion intermediate, potentially favoring epimerization. | The choice of solvent can play a role in the rate of epimerization. |

| Coupling Reagents | In peptide synthesis, some coupling reagents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization. | When used in peptide synthesis, the choice of coupling reagent is critical to maintain stereochemical integrity. |

Mitigation Strategies

To minimize or prevent epimerization during the handling and reaction of this compound, particularly if a specific enantiomer is being used or synthesized, several strategies can be employed. These strategies are generally applicable to the handling of sensitive chiral amino acids in organic synthesis.

| Strategy | Description | Application to this compound |

| Control of pH | Maintaining a neutral or acidic reaction medium can prevent the base-catalyzed abstraction of the α-proton. | Avoidance of basic conditions is a primary strategy to prevent epimerization. |

| Low Temperature | Conducting reactions at lower temperatures reduces the kinetic energy available for the epimerization process. | Performing reactions at or below room temperature is advisable. |

| Choice of Base | If a base is necessary, a weaker, non-nucleophilic, sterically hindered base may be preferred to minimize α-proton abstraction. | Careful selection of the base is crucial for any reaction requiring basic conditions. |

| Use of Additives in Peptide Coupling | Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used with coupling reagents to suppress the formation of racemization-prone intermediates. | Essential for peptide synthesis applications to preserve the stereochemistry of the amino acid residue. |

| Minimizing Reaction Time | Reducing the exposure time to conditions that may promote epimerization can limit the extent of stereochemical scrambling. | Reactions should be monitored and worked up promptly once complete. |

In synthetic applications where this compound is used as a starting material for a chiral target molecule, it is often necessary to first resolve the racemic mixture into its individual D and L enantiomers. Subsequent reactions must then be carried out under carefully controlled conditions to prevent racemization. The insights into the electronic effects of the dibromo-substitution should guide the chemist in selecting reaction parameters that preserve the desired stereochemistry.

Applications of N Boc 3,5 Dibromo Dl Tyrosine in Advanced Synthetic Research

Role as a Precursor in Peptide and Peptidomimetic Synthesis

The rigid structure and functional handles of N-Boc-3,5-dibromo-DL-tyrosine make it an ideal starting material for the synthesis of novel peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

Incorporation into Complex Peptide Sequences

For instance, studies have shown that peptides containing 3,5-dibromo-tyrosine can exhibit altered binding affinities for their target proteins. In one such study, a 3,5-dibromo-tyrosine analogue was found to bind to the Cap-binding protein CMG2 with a dissociation constant (Kd) of 60.0 ± 11.1 µM researchgate.net. This demonstrates the potential of this modified amino acid to modulate the biological activity of peptides. The Boc-protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, allowing for the stepwise assembly of complex peptide sequences.

| Peptide Modification | Binding Affinity (Kd) | Reference |

| Tyrosine Analogue | 91.9 ± 9.5 µM | researchgate.net |

| 3,5-dibromo-tyrosine Analogue | 60.0 ± 11.1 µM | researchgate.net |

| 4-chlorophenylalanine Analogue | 14.0 ± 3.2 µM | researchgate.net |

| 4-fluoro-phenylalanine Analogue | 49.9 ± 7.1 µM | researchgate.net |

| 3-nitro-tyrosine Analogue | 112.0 ± 13.4 µM | researchgate.net |

Design and Synthesis of Conformationally Constrained Peptidomimetics

The steric bulk of the two bromine atoms on the aromatic ring of 3,5-dibromo-tyrosine plays a significant role in restricting the conformational freedom of the peptide backbone. This property is highly desirable in the design of peptidomimetics. By reducing the number of accessible conformations, it is possible to "lock" the molecule into a bioactive shape, which can lead to increased potency and selectivity.

Furthermore, the bromine atoms serve as handles for further chemical modifications, such as cross-linking reactions to create cyclic peptides. Peptide cyclization is a well-established strategy for improving stability, conformational rigidity, and biological activity researchgate.net. The presence of two bromine atoms on the tyrosine ring offers the potential for creating unique cyclic structures with well-defined geometries.

Building Block for Natural Product Total Synthesis

This compound and its derivatives are key intermediates in the total synthesis of a variety of complex natural products, particularly those isolated from marine organisms.

Synthesis of Marine Brominated Tyrosine Alkaloids and Analogues

A significant application of brominated tyrosine derivatives lies in the synthesis of a large and structurally diverse class of marine natural products known as bromotyrosine alkaloids. These compounds, often isolated from marine sponges, exhibit a wide range of biological activities. This compound serves as a readily available starting material for constructing the core skeletons of these intricate molecules.

A prominent example is the synthesis of the bastadins , a family of macrocyclic compounds biogenetically derived from four bromotyrosine units nih.gov. The synthesis of these complex molecules often involves the coupling of brominated tyrosine and tyramine building blocks. The presence of the Boc protecting group on this compound allows for controlled coupling reactions during the assembly of the macrocyclic core.

Construction of Complex Polycyclic Natural Product Scaffolds (e.g., Fumiquinazolines)

While direct use of this compound in fumiquinazoline synthesis is not prominently documented, the synthesis of these alkaloids often involves the coupling of various amino acid precursors. The general strategies for fumiquinazoline synthesis, which include the formation of a pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety, could potentially incorporate brominated amino acids to generate novel analogues researchgate.net. The solid-phase synthesis of fumiquinazoline alkaloids has been reported, starting from Fmoc-protected tryptophan and coupling with anthranilic acid and another amino acid scielo.brscispace.com. The incorporation of a brominated tyrosine derivative in place of other amino acids in such a synthetic route could lead to the creation of new fumiquinazoline-like structures with potentially interesting biological properties.

Development of Radiolabeled Compounds for Research Purposes

The tyrosine residue is a common target for radioiodination, a process used to introduce radioactive iodine isotopes into molecules for various research and diagnostic purposes, such as Positron Emission Tomography (PET) imaging. The presence of bromine atoms in this compound does not preclude the introduction of radioiodine, and in some cases, related halogenated tyrosine analogs are used as precursors for radiolabeling.

Methodologies for Halogen-Tritium Exchange Labeling

The dibrominated structure of this compound makes it an ideal precursor for tritium labeling through halogen-tritium exchange. This process involves the catalytic replacement of one or more bromine atoms with tritium (³H), a radioactive isotope of hydrogen. This method is advantageous for introducing a radioactive label into a peptide or molecule with high specific activity without significantly altering its chemical structure or biological activity.

A key application of this methodology is in the synthesis of radiolabeled peptides for metabolic studies. For instance, a tritiated tripeptide, (3,5-³H-Tyr)-Ser-Leu-OH, was successfully synthesized using Boc-(3,5-dibromo)-Tyr-OH as the starting material researchgate.net. The process typically involves catalytic reduction in the presence of tritium gas, where the bromine atoms are replaced by tritium atoms. The Boc protecting group is essential during this process to prevent unwanted side reactions at the amino group.

Key Steps in Halogen-Tritium Exchange using this compound:

Peptide Synthesis: The this compound is incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

Catalytic Tritiation: The brominated peptide is subjected to catalytic reduction with tritium gas (T₂). A palladium-based catalyst is commonly used to facilitate the exchange of bromine atoms with tritium.

Deprotection and Purification: Following the tritiation, the Boc-protecting group and any other side-chain protecting groups are removed, and the final radiolabeled peptide is purified, typically using High-Performance Liquid Chromatography (HPLC).

Synthesis of Precursors for Radiopharmaceuticals (e.g., for Imaging Probe Development)

The halogenated aromatic ring of this compound is a key feature for its use as a precursor in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The bromine atoms can be substituted with radiohalogens such as ¹²³I, ¹²⁴I, ¹³¹I, or ¹⁸F.

The synthesis of these imaging probes often involves a precursor strategy where the non-radioactive, protected amino acid is prepared and then radiolabeled in the final step. The N-Boc protecting group is crucial as it allows the dibromotyrosine moiety to be chemo-selectively manipulated and incorporated into larger molecules like peptides or small-molecule inhibitors before the introduction of the radionuclide. For PET imaging agents, precursors are often designed with an appropriate leaving group, such as a halogen, to allow for a quick and efficient nucleophilic substitution reaction with a radioisotope like ¹⁸F google.com.

For example, while a direct application for this compound is not detailed, analogous strategies are well-established. N-Boc-p-iodo-L-phenylalanine has been used to create precursors for radioiodinated peptides, demonstrating the utility of halogenated, N-Boc-protected amino acids in this field nih.gov. The process involves converting the halogenated precursor into a more reactive form, such as a stannylated derivative, which can then undergo rapid radiohalogenation.

Contributions to Pharmaceutical Intermediate Research and Drug Discovery Endeavors

This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure facilitates the synthesis of novel compounds for biological screening and helps in understanding the interactions between a drug candidate and its biological target chemimpex.com.

Synthesis of Targeted Compound Libraries for Biological Evaluation

In modern drug discovery, the synthesis of compound libraries is a common strategy to identify new lead compounds. This compound serves as a versatile scaffold for creating libraries of bromotyrosine-derived compounds. These libraries can then be screened for various biological activities, including anticancer, antimicrobial, and antiviral properties nih.govresearchgate.net.

For instance, researchers have synthesized libraries of simplified and complex bromotyrosine derivatives to evaluate their cytotoxic effects against cancer cell lines. In one study, a library of 32 spirocyclic clavatadine analogs was synthesized to investigate their potential as anticancer agents against human melanoma cells mdpi.com. The synthesis started from L-tyrosine, which was then modified to create a spirocyclic bromotyrosine scaffold, and subsequently coupled with various amines to generate the library mdpi.com. The use of the Boc-protected form of the dibrominated tyrosine would be integral in synthetic routes requiring coupling reactions to build such complex molecules.

| Library Type | Target Application | Number of Compounds | Key Finding |

| Spirocyclic Clavatadine Analogs | Anticancer (Melanoma) | 32 | Dichloro-substituted analog showed the highest cytotoxicity. |

| Simplified Purpurealidin I Analogs | Anticancer (Melanoma) | 16+ | Tyramine moiety was found to be non-essential for cytotoxic activity. |

Exploration in Structure-Activity Relationship (SAR) Studies of Brominated Tyrosine-Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity drugdesign.orgmans.edu.eg. The introduction of bromine atoms into a molecule can significantly alter its pharmacodynamic and pharmacokinetic properties by influencing factors like binding affinity, metabolic stability, and lipophilicity ump.edu.pl.

This compound is an excellent starting material for SAR studies on brominated tyrosine derivatives. By systematically modifying the structure of compounds derived from this amino acid and evaluating their biological effects, researchers can identify the key structural features required for activity.

For example, in the development of cytotoxic agents based on the marine natural product Purpurealidin I, a series of simplified bromotyrosine derivatives were synthesized and tested nih.gov. These studies revealed important SAR insights:

Role of Bromine: The presence of two bromine atoms on the tyrosine ring was found to be essential for cytotoxicity, as non-halogenated or mono-halogenated analogs were inactive nih.gov.

Importance of the Tyramine Moiety: Simplified analogs lacking the tyramine part of the original molecule retained their cytotoxic activity, indicating this portion was not critical for the observed effect nih.gov.

Influence of Substituents: The position of nitrogen in a substituted pyridine ring was shown to influence the cytotoxic activity, with the pyridin-2-yl derivative being the most potent among the isomers tested nih.gov.

These SAR studies provide a rationale for the design and optimization of new, more potent, and selective drug candidates based on the bromotyrosine scaffold researchgate.netnih.gov.

Utilization in Material Science Research (excluding material properties)

The unique chemical properties of this compound also lend themselves to applications in material science, specifically in the synthesis of precursors for advanced functional materials.

Synthesis of Precursors for Functional Polymers or Conjugates

Tyrosine and its derivatives are recognized as important building blocks for creating biodegradable and functional polymers such as polyarylates, polycarbonates, and polyurethanes. The phenolic hydroxyl group of tyrosine is key to its use in generating diphenolic monomers, which are then polymerized.

This compound can be used to synthesize specialized monomers for functional polymers and conjugates chemimpex.com. The bromine atoms on the aromatic ring can serve as reactive handles for further chemical modifications, such as cross-linking reactions or the attachment of other functional molecules. The Boc-protecting group ensures that the amino functionality does not interfere with polymerization or other synthetic steps.

A recent study demonstrated the use of 3,5-dibromo-L-tyrosine as a ligand to build a 1D coordination polymer with Copper(II) ions mdpi.com. In this structure, the carboxylate group of the dibromotyrosine bridges two adjacent copper ions, forming a polymeric chain mdpi.com. While this example uses the unprotected amino acid, the synthesis of more complex polymer conjugates would benefit from the use of the N-Boc protected version to direct the polymerization through other functional groups and to allow for its incorporation into peptide-polymer conjugates.

Role in the Development of Antifouling (NIAF) Compounds (Focus on synthetic strategy, not efficacy)

This compound serves as a critical starting material in the advanced synthesis of non-leaching integrated antifouling (NIAF) compounds. Its structure, featuring a protected amine group and a dibrominated phenolic ring, is biomimetic of potent antifouling metabolites produced by marine organisms, particularly sponges of the order Verongida. nih.govmdpi.com The synthetic strategies employing this compound are geared towards creating polymers and surface coatings that deter biofouling without releasing toxic biocides into the marine environment.

The primary synthetic approach involves the conversion of this compound into monomers that can be subsequently polymerized. This strategy leverages the inherent antifouling characteristics of the brominated tyrosine core. The Boc (tert-butyloxycarbonyl) protecting group on the amine is crucial for controlled polymerization and subsequent functionalization.

A key step in the synthetic pathway is the transformation of the carboxylic acid moiety of this compound. This can be achieved through standard peptide coupling reactions or by reduction to an alcohol, followed by conversion to a more reactive group suitable for polymerization. For instance, the carboxylic acid can be activated to form an ester or an amide, creating a monomer with a polymerizable handle.

One biomimetic strategy focuses on replicating the structures of natural antifouling compounds like bastadins and psammaplins, which are derived from bromotyrosine. researchgate.netnih.govelsevierpure.comnih.gov In these syntheses, this compound acts as a foundational building block. The synthetic route may involve the deprotection of the amine group, followed by coupling with other functionalized bromotyrosine units to build up complex oligomeric or polymeric structures that mimic the natural products.

Another advanced strategy involves the enzymatic polymerization of tyrosine derivatives. While not directly starting with the N-Boc protected form, the principles can be adapted. Enzymes like peroxidase can catalyze the oxidative polymerization of tyrosine derivatives to form poly(tyrosine)s. researchgate.net In a modified approach, this compound could be enzymatically or chemically deprotected in situ, followed by polymerization to create a non-leaching antifouling polymer.

The development of tyrosine-based polybenzoxazines is another promising avenue. european-coatings.com In this synthetic strategy, a derivative of this compound could be synthesized to incorporate a benzoxazine monomer. The subsequent ring-opening polymerization would lead to a cross-linked, durable coating with inherent antifouling properties attributed to the brominated phenolic structures.

The table below outlines a generalized synthetic pathway from this compound to a potential NIAF polymer.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Carboxyl Group Activation | DCC/NHS or SOCl₂ | Activated Ester or Acid Chloride of this compound |

| 2 | Monomer Synthesis | Reaction with a diol or diamine | This compound based di-ester or di-amide monomer |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | Deprotected monomer with free amine groups |

| 4 | Polymerization | Step-growth or chain-growth polymerization | Poly(ester-amide) or other polymer with pendant dibromotyrosine groups |

This strategic use of this compound in synthesis allows for the creation of a new generation of environmentally benign antifouling coatings that are integrated into the material, thereby preventing the leaching of harmful substances.

Spectroscopic Characterization Methodologies for N Boc 3,5 Dibromo Dl Tyrosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise structure of N-Boc-3,5-dibromo-DL-tyrosine and its reaction intermediates can be determined.

Proton (¹H) NMR spectroscopy is a fundamental technique for tracking the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.

For a closely related derivative, Methyl (S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)-amino) propanoate, the characteristic ¹H NMR signals are observed as follows: The aromatic protons appear as a singlet at approximately 7.02 ppm. The proton attached to the chiral carbon (α-proton) shows a doublet around 5.07 ppm, while the methylene (CH₂) protons of the side chain appear as a multiplet between 2.90 and 3.13 ppm. The methyl ester protons give a sharp singlet at 3.73 ppm scielo.br. The disappearance of the broader aromatic signals of the starting tyrosine derivative and the appearance of the distinct singlet for the dibrominated aromatic ring would indicate the progression of the bromination reaction. The integration of these signals can also provide a quantitative measure of the reaction conversion and the purity of the isolated product.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.02 | s |

| α-CH | 5.07 | d |

| β-CH₂ | 2.90-3.13 | m |

| Ester CH₃ | 3.73 | s |

| NH | 4.51 | d |

Note: Data is for Methyl (S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)-amino) propanoate, a close derivative of the target compound. scielo.br

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the complete carbon skeleton of this compound.

For the deprotected analogue, (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)-propanoic acid, the ¹³C NMR spectrum shows characteristic signals for the carboxyl carbon (174.18 ppm), the aromatic carbons (ranging from 112.56 to 150.75 ppm), the α-carbon (56.74 ppm), and the β-carbon (36.12 ppm) scielo.br. The introduction of the two bromine atoms on the aromatic ring significantly influences the chemical shifts of the aromatic carbons, providing clear evidence of the dibromination. The presence of the Boc protecting group in this compound would introduce additional signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

| Carbon | Chemical Shift (ppm) |

| Carboxyl C=O | 174.18 |

| Aromatic C-OH | 150.75 |

| Aromatic C-CH₂ | 134.56 |

| Aromatic C-H | 131.54 |

| Aromatic C-Br | 112.56 |

| α-CH | 56.74 |

| β-CH₂ | 36.12 |

Note: Data is for (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)-propanoic acid, the deprotected form of the target compound. scielo.br

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the α-proton and the β-protons of the amino acid side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of the ¹³C signals for the α-carbon and β-carbon by correlating them with their attached, and previously assigned, proton signals. For instance, the carbon signal at 56.74 ppm would show a cross-peak with the proton signal around 3.60-3.71 ppm in the deprotected analogue, confirming it as the α-carbon scielo.br.

These 2D NMR techniques are crucial for the complete and accurate structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For the deprotected form, (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)-propanoic acid, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₀Br₂NO₃) is 337.9043. The experimentally found value of 337.9027 is in close agreement, confirming the elemental composition scielo.br. Similarly, for this compound (C₁₄H₁₇Br₂NO₅), the expected exact mass can be calculated and compared with the experimental HRMS data to unequivocally confirm its identity.

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)-propanoic acid | C₉H₁₀Br₂NO₃ | 337.9043 | 337.9027 |

| (S)-2-Amino-3-(3,5-dibromo-4-methoxyphenyl)-propanoic acid | C₁₀H₁₂Br₂NO₃ | 351.9184 | 351.9227 |

Note: Data for closely related derivatives. scielo.br

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern serves as a "structural fingerprint" and can be used to confirm the identity of a compound and to distinguish it from isomers.

The fragmentation of this compound would be expected to show characteristic losses. The Boc group is known to fragment readily, leading to the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The carboxylic acid group can undergo decarboxylation (loss of 44 Da). The fragmentation of the tyrosine side chain would also produce characteristic ions. For the parent amino acid tyrosine, fragmentation typically involves the loss of the carboxyl group and the amino group from the protonated molecule researchgate.net. The presence of the two bromine atoms would result in a characteristic isotopic pattern for the bromine-containing fragments, further aiding in their identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the N-Boc protecting group, the carboxylic acid, the aromatic ring, and the carbon-bromine bonds.

The N-Boc (tert-butoxycarbonyl) group exhibits strong characteristic absorptions. The C=O stretching vibration of the carbamate is typically observed in the region of 1680-1720 cm⁻¹. Additionally, the C-O stretching vibrations of the Boc group appear in the 1160-1170 cm⁻¹ range.

The carboxylic acid moiety presents a broad O-H stretching band, usually centered around 3000-3300 cm⁻¹, which often overlaps with the N-H stretching vibration of the carbamate group. The C=O stretching of the carboxylic acid is typically found around 1700-1725 cm⁻¹.

The aromatic ring of the tyrosine derivative gives rise to several bands. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range.

The presence of bromine atoms on the aromatic ring is indicated by the C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum, usually between 500 and 650 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3000-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| N-Boc Group | N-H Stretch | 3300-3500 |

| N-Boc Group | C=O Stretch | 1680-1720 |

| N-Boc Group | C-O Stretch | 1160-1170 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Group | C-H Stretch | 2850-2980 |

| Carbon-Bromine | C-Br Stretch | 500-650 |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the absolute stereochemistry of chiral molecules, as well as for a detailed analysis of bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model of the molecule. Since the compound is a racemic mixture (DL), the crystal lattice would contain an equal number of D- and L-enantiomers. The crystallographic analysis would reveal how these enantiomers pack in the unit cell.

The key information obtained from an X-ray crystallographic analysis of this compound would include:

Confirmation of Connectivity: The analysis would confirm the covalent bonding pattern, verifying the positions of the bromine atoms on the tyrosine ring and the attachment of the N-Boc protecting group.

Molecular Conformation: It would provide precise data on the torsional angles of the molecule, revealing the preferred conformation of the side chain and the N-Boc group in the solid state.

Stereochemistry: For a resolved enantiomer, the absolute configuration of the chiral center (the α-carbon) could be determined, typically using anomalous dispersion effects. In the case of the DL-racemate, the analysis would show the presence of both enantiomers.

Intermolecular Interactions: The study would elucidate the network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group, which dictate the crystal packing.

The table below outlines the type of crystallographic data that would be obtained from such an analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths and Angles | Precise geometric details of the molecule |

| Torsional Angles | Conformational preferences of the molecule |

| Hydrogen Bonding Parameters | Geometry of intermolecular hydrogen bonds |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for purity assessment and analysis of related substances.

HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for quality control and for monitoring the progress of chemical reactions.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring of the tyrosine derivative provides strong UV absorbance.

For the separation of the D- and L-enantiomers of this compound, a chiral HPLC column is required. researchgate.net Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. researchgate.net

The table below presents a hypothetical set of parameters for an HPLC method for the analysis of this compound.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC-MS analysis due to the presence of the polar carboxylic acid and N-H groups. Therefore, derivatization is necessary to convert it into a more volatile form.

A common derivatization strategy for amino acids is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups. hmdb.ca This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The mass spectrometer then provides information on the mass-to-charge ratio of the fragmented ions, which allows for structural elucidation and confirmation of the compound's identity.

The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern, including the isotopic signature of the two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).

The table below outlines a typical workflow for the GC-MS analysis of this compound.

| Step | Description |

| Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form the TMS derivative. |

| GC Separation | Injection of the derivatized sample onto a GC column (e.g., a nonpolar DB-5 column) for separation based on boiling point and polarity. |

| MS Detection | The separated components are introduced into the mass spectrometer for ionization (typically by electron impact) and detection. |

| Data Analysis | The resulting mass spectra are analyzed to identify the compound and assess its purity. |

Theoretical and Mechanistic Investigations of N Boc 3,5 Dibromo Dl Tyrosine Reactions

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For a molecule like N-Boc-3,5-Dibromo-DL-tyrosine, computational approaches can predict reaction pathways, transition states, and the influence of its specific structural features on reactivity.

While specific DFT studies on this compound are not extensively documented in the literature, the principles of DFT can be applied to predict its reactive behavior. DFT calculations are well-suited for exploring the electronic structure of molecules and mapping out the potential energy surfaces of chemical reactions.

For instance, in the context of further electrophilic aromatic substitution on the tyrosine ring, DFT could be used to model the transition states for the addition of an electrophile. The presence of two bromine atoms and a hydroxyl group on the aromatic ring, along with the N-Boc protected amino acid side chain, creates a complex electronic environment. DFT calculations would likely reveal that the bromine atoms are deactivating and ortho-, para-directing, while the hydroxyl group is strongly activating and ortho-, para-directing. The interplay of these effects, along with steric hindrance from the bulky N-Boc group, would determine the regioselectivity of further reactions.

In a broader sense, DFT has been successfully employed to study the reaction mechanisms of other N-protected amino acids in various contexts, such as in transition-metal-catalyzed cross-coupling reactions. These studies provide a framework for how similar calculations could be applied to this compound to understand its coordination chemistry and subsequent reactivity. nih.govacs.org

A hypothetical DFT study on the deprotection of the N-Boc group could elucidate the reaction mechanism, which is known to proceed via a carbocationic intermediate. The calculations could quantify the stability of the tert-butyl cation and the subsequent formation of isobutylene and carbon dioxide.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

| Parameter | Value |

|---|---|

| Relative Energy (kcal/mol) | +15.2 |

| Key Bond Distance (Å) | 1.54 (C-N) |

| Mulliken Charge on N | -0.35 |

Note: This data is hypothetical and for illustrative purposes.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and reaction dynamics. For this compound, MD simulations could be particularly useful in understanding how the molecule behaves in different solvent environments, which can significantly influence its reactivity.

For example, an MD simulation could model the conformational flexibility of the N-Boc protecting group and the amino acid side chain. This flexibility can impact the accessibility of reactive sites on the molecule. The simulations could also shed light on the interactions between the molecule and solvent molecules, which can affect the stability of reaction intermediates and transition states.

Kinetic Studies of Bromination and Derivatization Reactions

Kinetic studies are essential for quantitatively understanding reaction rates and mechanisms. For this compound, kinetic analysis of its formation via bromination of N-Boc-DL-tyrosine and its subsequent derivatization reactions would provide valuable mechanistic information.

The bromination of N-Boc-DL-tyrosine to form this compound is an electrophilic aromatic substitution reaction. A kinetic study would likely reveal the reaction order with respect to both the tyrosine derivative and the brominating agent. The rate law would provide clues about the rate-determining step of the reaction. For example, if the reaction is first order in both reactants, it would suggest a bimolecular rate-determining step.

Kinetic studies on the deprotection of the N-Boc group have been performed on various amines and amino acids. researchgate.net These studies often show a dependence on the acid concentration, providing evidence for the acid-catalyzed nature of the reaction. researchgate.net Similar studies on this compound would likely reveal a similar dependence, although the electronic effects of the dibrominated ring might modulate the reaction rate.

Table 2: Hypothetical Kinetic Data for the Bromination of N-Boc-DL-tyrosine

| [N-Boc-DL-tyrosine] (M) | [Br2] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10^-4 |

| 0.2 | 0.1 | 2.4 x 10^-4 |

| 0.1 | 0.2 | 2.4 x 10^-4 |

Note: This data is hypothetical and for illustrative purposes.

Stereoelectronic Effects in this compound Transformations

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial for understanding the behavior of this compound. The interplay between the bulky N-Boc group and the electronically modified aromatic ring governs the molecule's conformational preferences and reaction outcomes.

The N-Boc group, with its tert-butoxycarbonyl structure, imposes significant steric hindrance around the amino group. This steric bulk can influence the approach of reagents to nearby reactive centers. Electronically, the carbamate group is electron-withdrawing, which can affect the nucleophilicity of the amino group and the electronic properties of the rest of the molecule. The stability of the N-Boc group to certain conditions and its facile removal under acidic conditions are key stereoelectronic features. total-synthesis.com

Understanding Regioselectivity and Diastereoselectivity through Mechanistic Probes

Mechanistic probes, both experimental and computational, are essential for unraveling the factors that control the regioselectivity and diastereoselectivity of reactions involving this compound.

For reactions occurring at the aromatic ring, the regioselectivity is dictated by the directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. The amino acid side chain is a meta-director. The ultimate regiochemical outcome of an electrophilic substitution will depend on the balance of these electronic effects and steric hindrance.

In reactions involving the chiral center of the amino acid, the potential for diastereoselectivity arises. For instance, if a reaction creates a new stereocenter, the existing stereocenter can influence the stereochemical outcome. The bulky N-Boc group can play a significant role in directing the approach of a reagent, leading to the preferential formation of one diastereomer over another. Studies on other N-Boc protected amino acids have demonstrated the importance of the protecting group in controlling stereoselectivity in various transformations.

The use of isotopic labeling or the study of kinetic isotope effects could serve as mechanistic probes to determine the rate-limiting step and the nature of transition states in reactions of this compound. Computational modeling of diastereomeric transition states can also provide a rationale for observed stereoselectivities.

Future Research Directions and Emerging Paradigms in N Boc 3,5 Dibromo Dl Tyrosine Chemistry

Sustainable Synthesis of N-Boc-3,5-Dibromo-DL-tyrosine (Green Chemistry)

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. The synthesis of this compound traditionally involves reagents and conditions that are suboptimal from a sustainability perspective, particularly the use of molecular bromine.

Future research is focused on developing eco-friendly bromination protocols. One promising strategy is the in situ generation of brominating agents, which avoids the storage and handling of highly toxic and volatile Br₂. nih.gov This can be achieved by oxidizing bromide salts (like NaBr) with a greener oxidant. For example, systems using hydrogen peroxide (H₂O₂) as the oxidant with a bromide source are attractive as the only byproduct is water. nih.gov Another approach involves the use of ionic liquids as catalysts, which can be recycled, in aerobic oxidative bromination reactions. nih.gov

Photocatalytic methods are also emerging as a powerful green tool. Visible-light photocatalysis can activate less reactive brominating sources under mild conditions. For instance, reagents like 1-bromo-2-oxo-1,2-dihydronaphthalene-1-carboxylates (BODNs) have been shown to act as effective brominating agents for tyrosine under visible light irradiation in the presence of a photocatalyst, operating under physiologically compatible conditions. rsc.orgresearchgate.net

The selection of solvents is another critical aspect. Moving away from chlorinated solvents like dichloromethane (B109758) (DCM) towards more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions, significantly improves the environmental footprint of the synthesis.

| Parameter | Traditional Method (e.g., Molecular Bromine) | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated Br₂ (e.g., NaBr/H₂O₂), N-Bromosuccinimide (NBS), Photocatalytic reagents (e.g., BODNs) rsc.orgcambridgescholars.com |

| Safety Profile | Highly toxic, corrosive, volatile, requires special handling | Reduced handling of hazardous materials, milder reagents nih.gov |

| Solvents | Often chlorinated solvents (e.g., CCl₄, DCM) | Benign solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions nih.gov |

| Byproducts | Stoichiometric amounts of hazardous waste | Often benign byproducts (e.g., H₂O) or recyclable catalysts |

| Energy Consumption | Can require heating or harsh conditions | Often proceeds at ambient temperature (especially photocatalysis) |

Chemoenzymatic Approaches to Brominated Tyrosine Derivatives

Chemoenzymatic synthesis combines the efficiency and selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov This approach is particularly promising for the regioselective bromination of the tyrosine ring, a task that can be challenging to control with purely chemical methods.

The key to this strategy lies in the use of halogenating enzymes. While the biosynthesis of bromotyrosine metabolites in marine sponges has been studied, nih.govacs.org harnessing these enzymatic pathways for preparative synthesis is a major goal. Two main classes of enzymes are of interest:

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (like Br⁻) to generate a reactive electrophilic halogenating species. nih.gov Eosinophil peroxidase, for example, is known to catalyze the bromination of tyrosine residues in proteins. nih.gov

Flavin-dependent Halogenases (FDHs): These enzymes use molecular oxygen and a reduced flavin cofactor to activate halide ions. rsc.orgrsc.org FDHs often exhibit remarkable regioselectivity. While many known FDHs act on tryptophan, enzyme engineering and bioprospecting efforts are underway to identify or create variants that are highly active and selective for tyrosine. mdpi.comnih.gov

A plausible chemoenzymatic route to this compound would involve first the chemical protection of the amino group of DL-tyrosine with the Boc anhydride. The resulting N-Boc-DL-tyrosine would then serve as a substrate for a specific halogenase to install the two bromine atoms onto the phenolic ring. This approach leverages the robustness of chemical protection with the unparalleled selectivity of enzymatic catalysis, potentially offering a cleaner and more efficient synthesis under mild, aqueous conditions. nih.govresearchgate.net

Development of Novel Protecting Group Strategies and Orthogonal Deprotection

In peptide synthesis, protecting groups are essential for masking reactive functionalities and directing the sequence of bond formation. wikipedia.org The N-Boc group is a cornerstone of one of the major strategies (the Boc/Bzl strategy) and is valued for its stability to a range of conditions and its clean, acid-labile removal. total-synthesis.com

The concept of orthogonality is critical. An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.denih.govpeptide.com The most widely used orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. Here, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains (including the hydroxyl of tyrosine) are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.org

The N-Boc group is orthogonal to the Fmoc group, as Boc is removed by acid while Fmoc is removed by base. total-synthesis.com This orthogonality is exploited in specialized applications, such as the synthesis of branched peptides or the on-resin modification of specific side chains. For example, the side chain of a lysine (B10760008) residue could be protected with a Boc group while the main peptide chain is assembled using Fmoc chemistry.

Future research in this area focuses on two main goals:

Developing novel protecting groups for the tyrosine hydroxyl group: While the tBu ether is common, there is a need for new protecting groups with different lability profiles to enable more complex, multi-step synthetic strategies. Research into silicon-based protective groups, such as the trimethylsilylethyl (TMSE) ether, offers alternatives that are stable to certain acidic conditions but can be removed specifically with other reagents. nih.gov

Devising milder and more selective deprotection methods for the Boc group: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes cause side reactions. acsgcipr.org Milder methods for Boc removal are continuously being explored, including the use of Lewis acids, solid-supported acid catalysts, or thermal deprotection in flow systems. acs.org Developing conditions for selective Boc deprotection in the presence of other acid-sensitive groups remains an active area of research. nih.gov

| Protecting Group | Abbreviation | Typical Use | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino, Side-chain Amine | Moderate/Strong Acid (e.g., TFA, HCl) total-synthesis.com | Fmoc, Alloc, Cbz (by hydrogenolysis) |